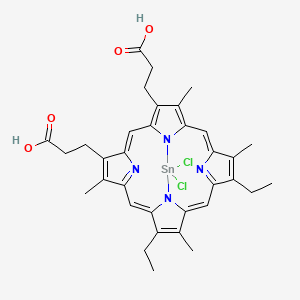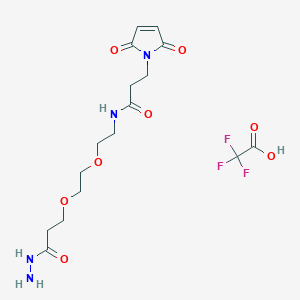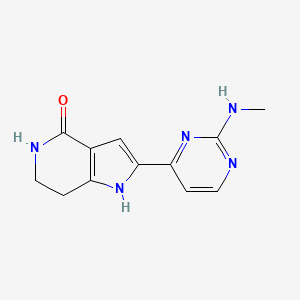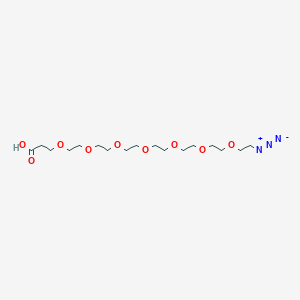
Stannsoporfin USAN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannsoporfin, also known as tin mesoporphyrin, is a synthetic metalloporphyrin compound. It is a competitive inhibitor of heme oxygenase, an enzyme that plays a crucial role in the heme catabolic pathway. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of hyperbilirubinemia in newborns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannsoporfin involves the reduction of vinyl groups at the C2 and C4 positions on the porphyrin macrocycle to form ethyl groups. This process is achieved through a series of chemical reactions that incorporate tin as the central atom in the protoporphyrin IX molecule .
Industrial Production Methods
Large-scale production of high-purity stannsoporfin has been developed to meet industrial demands. The methods involve bulk synthesis techniques that ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Stannsoporfin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biliverdin, while reduction reactions may produce bilirubin .
Scientific Research Applications
Stannsoporfin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metalloporphyrin chemistry.
Biology: Investigated for its role in inhibiting heme oxygenase and its effects on heme metabolism.
Medicine: Explored for its potential in treating hyperbilirubinemia and preventing neonatal jaundice. .
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
Stannsoporfin exerts its effects by competitively inhibiting the enzyme heme oxygenase. This inhibition prevents the breakdown of heme into biliverdin, leading to an accumulation of heme and a reduction in bilirubin levels. The molecular targets involved in this pathway include heme oxygenase 1 and heme oxygenase 2 .
Comparison with Similar Compounds
Similar Compounds
- Zinc mesoporphyrin
- Chromium mesoporphyrin
- Manganese mesoporphyrin
Uniqueness of Stannsoporfin
Stannsoporfin is unique due to its high potency as a heme oxygenase inhibitor. It has shown greater efficacy in reducing bilirubin levels compared to other metalloporphyrin compounds. Additionally, its synthetic route and industrial production methods ensure high purity and consistency, making it a reliable compound for therapeutic applications .
Properties
Molecular Formula |
C34H36Cl2N4O4Sn |
|---|---|
Molecular Weight |
754.3 g/mol |
IUPAC Name |
3-[5-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-4,10,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(=C(C5=CC6=NC(=C4)C(=C6C)CCC(=O)O)CC)C)(Cl)Cl)CCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)


![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)




![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
